Cas no 2138341-39-4 (Spiro[cyclopentane-1,8'-[2]oxabicyclo[4.2.0]octane], 7'-chloro-)
Spiro[cyclopentane-1,8'-[2]oxabicyclo[4.2.0]octane], 7'-chloro- Chemical and Physical Properties
Names and Identifiers
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- Spiro[cyclopentane-1,8'-[2]oxabicyclo[4.2.0]octane], 7'-chloro-
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- Inchi: 1S/C11H17ClO/c12-9-8-4-3-7-13-10(8)11(9)5-1-2-6-11/h8-10H,1-7H2
- InChI Key: ZDWDTCHSQIEICS-UHFFFAOYSA-N
- SMILES: C12(C(Cl)C3C1OCCC3)CCCC2
Spiro[cyclopentane-1,8'-[2]oxabicyclo[4.2.0]octane], 7'-chloro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-359579-0.05g |
8-chloro-5-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclopentane] |
2138341-39-4 | 0.05g |
$1836.0 | 2023-03-07 | ||
| Enamine | EN300-359579-0.1g |
8-chloro-5-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclopentane] |
2138341-39-4 | 0.1g |
$1923.0 | 2023-03-07 | ||
| Enamine | EN300-359579-0.25g |
8-chloro-5-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclopentane] |
2138341-39-4 | 0.25g |
$2011.0 | 2023-03-07 | ||
| Enamine | EN300-359579-0.5g |
8-chloro-5-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclopentane] |
2138341-39-4 | 0.5g |
$2098.0 | 2023-03-07 | ||
| Enamine | EN300-359579-1.0g |
8-chloro-5-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclopentane] |
2138341-39-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-359579-2.5g |
8-chloro-5-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclopentane] |
2138341-39-4 | 2.5g |
$4286.0 | 2023-03-07 | ||
| Enamine | EN300-359579-5.0g |
8-chloro-5-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclopentane] |
2138341-39-4 | 5.0g |
$6339.0 | 2023-03-07 | ||
| Enamine | EN300-359579-10.0g |
8-chloro-5-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclopentane] |
2138341-39-4 | 10.0g |
$9400.0 | 2023-03-07 |
Spiro[cyclopentane-1,8'-[2]oxabicyclo[4.2.0]octane], 7'-chloro- Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on Spiro[cyclopentane-1,8'-[2]oxabicyclo[4.2.0]octane], 7'-chloro-
Spiro[cyclopentane-1,8'-[2]oxabicyclo[4.2.0]octane], 7'-chloro-
The compound Spiro[cyclopentane-1,8'-[2]oxabicyclo[4.2.0]octane], 7'-chloro- (CAS No: 2138341-39-4) is a complex organic molecule with a unique spiro structure, combining a cyclopentane ring and an oxabicyclo[4.2.0]octane system. This structure is of significant interest in the field of organic chemistry due to its potential applications in drug design and materials science.
Recent studies have highlighted the importance of spiro compounds in medicinal chemistry, particularly in the development of bioactive molecules with improved pharmacokinetic properties. The presence of the chlorine substituent at the 7' position in this compound adds to its versatility, enabling it to participate in various chemical reactions and interactions that are crucial for its functionalization.
One of the most promising areas of research involving this compound is its role as a building block for constructing more complex molecular architectures. Scientists have explored its use in synthesizing heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals due to their unique biological activities.
Moreover, the spiro structure of this compound provides an excellent platform for studying conformational dynamics and stereochemical outcomes in chemical reactions. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have been employed to understand the electronic properties and reactivity of this compound at an atomic level.
In terms of synthesis, researchers have developed efficient methodologies to construct this compound using a combination of ring-forming reactions and selective chlorination techniques. These methods not only enhance the yield but also ensure high purity, making it suitable for downstream applications.
The compound's ability to form stable complexes with metal ions has also been investigated, opening new avenues for its use in catalysis and coordination chemistry. This property is particularly valuable in the design of catalysts for organic transformations that require precise control over reaction pathways.
Looking ahead, the integration of machine learning algorithms into chemical research is expected to further accelerate the discovery of novel applications for this compound. By analyzing vast amounts of chemical data, these algorithms can predict potential reactivity patterns and guide experimental efforts more effectively.
In conclusion, Spiro[cyclopentane-1,8'-[2]oxabicyclo[4.2.0]octane], 7'-chloro- (CAS No: 2138341-39-4) stands as a testament to the ingenuity of modern organic chemistry. Its intricate structure and diverse functional groups make it a valuable tool for advancing scientific research across multiple disciplines.
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